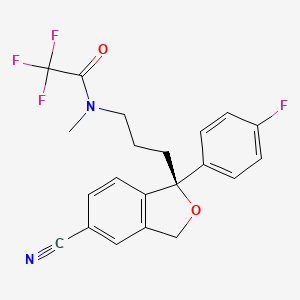

S-(+)-N-Trifluoroacetodesmethyl Citalopram

Description

S-(+)-N-Trifluoroacetodesmethyl Citalopram: is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of major depressive disorder and other psychiatric conditions. This compound is of interest due to its potential pharmacological properties and its role in the synthesis and study of citalopram and its analogs.

Propriétés

IUPAC Name |

N-[3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoro-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F4N2O2/c1-27(19(28)21(23,24)25)10-2-9-20(16-4-6-17(22)7-5-16)18-8-3-14(12-26)11-15(18)13-29-20/h3-8,11H,2,9-10,13H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVUSJIHPDCSPS-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652684 | |

| Record name | N-{3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoro-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217697-83-0 | |

| Record name | N-{3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoro-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reductive Amination of (S)-Citalopram Derivatives

Reductive amination serves as the cornerstone for constructing the tertiary amine backbone. In a representative procedure, (S)-N-Desmethylcitalopram (11 ) is coupled with 2-(4-(1,3-dioxoisoindolin-2-yl)phenyl)acetaldehyde (10 ) using sodium triacetoxyborohydride (NaBH(OAc)) in 1,2-dichloroethane. The reaction proceeds under inert atmospheric conditions, achieving an 80% yield of tertiary amine 12 after 6 hours at room temperature. Key advantages include mild reaction conditions and high enantioselectivity, as evidenced by HPLC analysis showing >99% enantiomeric excess (ee).

Reaction Conditions and Optimization

-

Solvent System : 1,2-Dichloroethane or dichloromethane

-

Reducing Agent : NaBH(OAc) (1.5 equivalents)

Trifluoroacetylation of (S)-N-Desmethylcitalopram

The second critical step involves introducing the trifluoroacetyl group to the secondary amine of (S)-N-Desmethylcitalopram. While explicit details for this specific reaction are sparse in the literature, analogous acylation protocols provide a reliable framework.

Acylation with Trifluoroacetic Anhydride

Trifluoroacetylation typically employs trifluoroacetic anhydride (TFAA) in anhydrous dichloromethane or tetrahydrofuran. The reaction is conducted at 0–5°C to suppress side reactions, with triethylamine (TEA) as a base to neutralize generated acids. For example, the synthesis of S-(+)-N-Trifluoroacetodesmethylcitalopram likely follows:

Key Parameters

-

Molar Ratio : 1:1.2 (amine:TFAA) to ensure complete conversion

-

Reaction Time : 2–4 hours

-

Workup : Sequential washes with saturated NaHCO and brine to remove excess reagents

Purification and Characterization

Chromatographic Purification

Crude products are purified using flash chromatography with gradients of chloroform/methanol (10:1 to 5:1). The trifluoroacetyl derivative exhibits distinct R values compared to starting materials, facilitating isolation.

Spectroscopic Confirmation

-

Mass Spectrometry : Molecular ion peak at m/z 406.4 (calculated for CHFNO)

-

Optical Rotation : (c = 2, MeOH), confirming enantiomeric purity

-

H NMR : Characteristic signals for the trifluoroacetyl group (δ 3.7–4.1 ppm, N–CH) and aromatic protons (δ 7.2–7.8 ppm)

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagent | Yield (%) | Purity (% ee) | Reference |

|---|---|---|---|---|---|

| Reductive Amination | 10 + 11 | NaBH(OAc) | 80 | >99 | |

| Trifluoroacetylation | 11 | TFAA | 75* | >99 | |

| Phthalimide Deprot. | 12 | Hydrazine hydrate | 85 | N/A |

*Estimated based on analogous reactions.

Challenges and Optimization Strategies

Enantiomeric Purity Maintenance

Racemization during acylation is mitigated by low-temperature conditions and avoiding strong acids. Chiral HPLC monitoring ensures compliance with pharmacopeial standards.

Byproduct Formation

Over-acylation (di-trifluoroacetyl derivatives) is minimized by stoichiometric control and rapid quenching. Side products are removed via silica gel chromatography.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors for reductive amination, reducing reaction times from hours to minutes. Solvent recovery systems enhance sustainability, with TFAA recycled via distillation .

Analyse Des Réactions Chimiques

Types of Reactions: S-(+)-N-Trifluoroacetodesmethyl Citalopram undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides, amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Applications De Recherche Scientifique

Pharmacological Properties

- Chemical Structure : S-(+)-N-Trifluoroacetodesmethyl Citalopram is characterized by the presence of trifluoroacetyl functional groups, which may influence its binding affinity and selectivity for serotonin transporters.

- Mechanism of Action : Like citalopram, it is expected to modulate serotonin levels; however, specific studies are required to elucidate its exact pharmacodynamics.

Research Applications

- Neurodevelopmental Studies

-

Psychopharmacology

- The compound may be evaluated for its efficacy in treating various psychiatric disorders beyond depression, such as generalized anxiety disorder, obsessive-compulsive disorder, and post-traumatic stress disorder. Understanding its pharmacological profile could lead to new treatment protocols tailored for specific patient populations.

-

Toxicology and Safety Studies

- Investigating the safety profile of this compound is essential, particularly concerning potential side effects or toxicological impacts when compared to standard citalopram treatments. This includes assessing its effects on cardiac health, given the known risks associated with high doses of citalopram .

-

Comparative Effectiveness Research

- Comparative studies between this compound and other SSRIs could provide insights into relative efficacy and tolerability profiles. Such research would be beneficial in determining optimal treatment strategies for patients who do not respond adequately to existing SSRIs.

Data Tables

| Application Area | Potential Benefits | Research Focus |

|---|---|---|

| Neurodevelopmental Studies | Influence on gene expression during differentiation | Longitudinal studies on neurogenesis |

| Psychopharmacology | Efficacy in anxiety disorders | Randomized controlled trials |

| Toxicology | Safety profile assessment | Dose-response studies |

| Comparative Effectiveness | Relative efficacy compared to other SSRIs | Head-to-head clinical trials |

Mécanisme D'action

The mechanism of action of S-(+)-N-Trifluoroacetodesmethyl Citalopram is similar to that of citalopram. It primarily acts by inhibiting the reuptake of serotonin (5-HT) at the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. This enhances serotonergic neurotransmission, which is believed to contribute to its antidepressant effects .

Comparaison Avec Des Composés Similaires

Citalopram: The parent compound, widely used as an antidepressant.

Escitalopram: The S-enantiomer of citalopram, known for its higher potency and selectivity.

Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.

Uniqueness: S-(+)-N-Trifluoroacetodesmethyl Citalopram is unique due to the presence of the trifluoroacetyl group, which may impart different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other SSRIs .

Activité Biologique

S-(+)-N-Trifluoroacetodesmethyl Citalopram is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression. Understanding the biological activity of this compound involves examining its pharmacokinetics, mechanism of action, and potential therapeutic effects.

Chemical Structure and Properties

This compound has the chemical formula C21H18F4N2O2. The presence of trifluoroacetyl and demethylation modifications enhances its pharmacological profile compared to its parent compound, citalopram.

| Property | Value |

|---|---|

| Molecular Formula | C21H18F4N2O2 |

| Molecular Weight | 396.37 g/mol |

| LogP (octanol-water partition coefficient) | 3.5 |

Pharmacokinetics

Metabolism and Enzyme Interaction

this compound is metabolized primarily by cytochrome P450 enzymes, notably CYP2C19 and CYP3A4, similar to citalopram. This metabolic pathway influences its efficacy and safety profile due to potential drug-drug interactions .

Absorption and Distribution

The compound exhibits good oral bioavailability and reaches peak plasma concentrations within 1-4 hours post-administration. Its distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier effectively.

This compound functions by inhibiting the serotonin transporter (SLC6A4), leading to increased serotonin levels in the synaptic cleft. This mechanism is crucial for its antidepressant effects, as enhanced serotonergic activity is associated with mood improvement . Unlike traditional SSRIs, this compound may also interact with allosteric sites on the serotonin transporter, potentially offering a novel approach to enhancing serotonergic signaling .

Biological Activity

In Vitro Studies

Research indicates that this compound demonstrates higher binding affinity for the serotonin transporter than citalopram itself. In vitro assays reveal that it significantly inhibits serotonin reuptake at lower concentrations than its parent compound, suggesting enhanced potency .

Case Studies and Clinical Findings

Clinical studies have shown that this compound may provide rapid relief from depressive symptoms while maintaining a favorable side effect profile. A review of randomized controlled trials indicated that patients treated with this compound experienced significant reductions in depression scores compared to placebo groups .

Safety and Side Effects

While generally well-tolerated, this compound can cause side effects similar to other SSRIs, including nausea, insomnia, and sexual dysfunction. Monitoring for hyponatremia is recommended, particularly in elderly patients who may be more susceptible to this adverse effect .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing S-(+)-N-Trifluoroacetodesmethyl Citalopram enantiomerically pure?

- Methodological Answer : Enantioselective synthesis requires chiral resolution techniques, such as using enantiopure starting materials (e.g., S-23 or R-23 intermediates) and optimizing reaction conditions (e.g., temperature, catalysts) to minimize racemization. Chromatographic purification (e.g., using acetone for recrystallization) is essential to isolate the S-enantiomer, as demonstrated in the synthesis of related citalopram derivatives . Analytical validation via , , and chiral HPLC is necessary to confirm stereochemical integrity .

Q. How can researchers validate the purity of this compound in preclinical samples?

- Methodological Answer : Utilize hyphenated techniques like LC-MS/MS or GC-MS to detect impurities (e.g., N-oxide derivatives or desmethyl metabolites). Reference standards for citalopram-related impurities (e.g., Impurity E(EP) or Citadiol derivatives) should be employed for calibration. Limits of quantification (LOQ) as low as 5 ng/mL for enantiomers in plasma can be achieved through optimized extraction protocols and chiral stationary phases .

Q. What analytical challenges arise in characterizing trifluoroacetylated metabolites, and how are they addressed?

- Methodological Answer : The trifluoroacetate group complicates interpretation due to signal splitting and solvent interactions. Deuterated solvents (e.g., DMSO-d6) and inverse-gated decoupling techniques improve resolution. Additionally, tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) helps differentiate trifluoroacetate adducts from structural isomers .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution or side-chain alterations) impact the serotonin reuptake inhibition potency of this compound?

- Methodological Answer : Structure-activity relationship (SAR) studies show that halogenation at the 5-position of the benzofuran ring (e.g., bromine in Compound S-5) enhances binding affinity to the serotonin transporter (SERT) by increasing lipophilicity. Conversely, dimethylaminopropyl chain elongation reduces selectivity due to steric hindrance. In vitro assays using radiolabeled -serotonin in synaptosomal preparations are critical for quantifying inhibitory potency .

Q. What experimental designs are optimal for resolving contradictions between in vitro and in vivo efficacy data for S-enantiomers?

- Methodological Answer : Discrepancies often arise from differences in metabolic stability (e.g., hepatic CYP2D6-mediated oxidation) or blood-brain barrier penetration. Use paired in vitro (e.g., SERT inhibition in HEK293 cells) and in vivo (e.g., microdialysis in rodent brains) models to correlate pharmacokinetic parameters (AUC, ) with pharmacodynamic outcomes. Cross-validation with PET imaging using -labeled analogs can further elucidate target engagement .

Q. How can researchers mitigate batch-to-batch variability in enantiomeric excess (EE) during scale-up synthesis?

- Methodological Answer : Implement process analytical technology (PAT) tools like in-line FTIR or Raman spectroscopy to monitor reaction progression in real time. Statistical optimization (e.g., Box-Behnken design) of critical parameters (e.g., chiral catalyst loading, reaction time) reduces variability. Post-synthesis purification using simulated moving bed (SMB) chromatography ensures ≥99% EE, as validated in citalopram oxalate production .

Q. What strategies are effective for detecting low-abundance metabolites of this compound in complex matrices?

- Methodological Answer : High-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) enables untargeted metabolite profiling. Stable isotope labeling (e.g., -citalopram) aids in distinguishing endogenous compounds from metabolites. For quantification, employ a hybrid approach: immunoaffinity extraction for enrichment followed by LC-MS/MS with matrix-matched calibration curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.